molecular formula C12H13FO3 B1413157 Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate CAS No. 1993324-17-6

Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate

Cat. No.: B1413157
CAS No.: 1993324-17-6
M. Wt: 224.23 g/mol
InChI Key: AXGGCLBVDINZPN-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate: is an organic compound belonging to the class of esters. It is characterized by the presence of a cyclobutanecarboxylate group attached to a 2-fluorophenoxy moiety. This compound has a molecular formula of C12H13FO3 and a molecular weight of 224.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate typically involves the esterification of 1-(2-fluorophenoxy)cyclobutanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1

Properties

IUPAC Name

methyl 1-(2-fluorophenoxy)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-15-11(14)12(7-4-8-12)16-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGGCLBVDINZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
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Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
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Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
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Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
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Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
Reactant of Route 6
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate

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